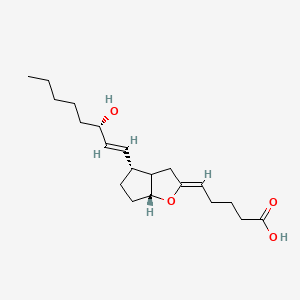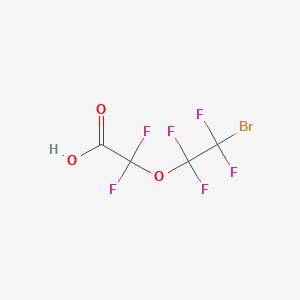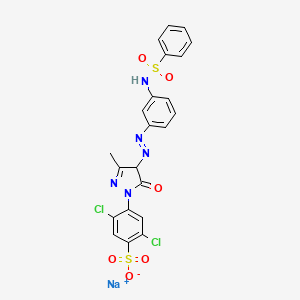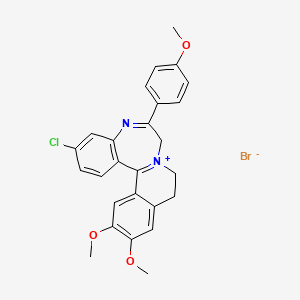![molecular formula C13H9N3 B14409052 2-Phenylpyrido[3,4-b]pyrazine CAS No. 86988-53-6](/img/structure/B14409052.png)
2-Phenylpyrido[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpyrido[3,4-b]pyrazine is a heterocyclic compound that features a pyridine ring fused to a pyrazine ring with a phenyl group attached at the second position. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrido[3,4-b]pyrazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one with phosphorus oxychloride under reflux conditions . Another method involves the use of manganese dioxide and charcoal in chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylpyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated derivatives with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-Phenylpyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which is crucial in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-Phenylpyrido[3,4-b]pyrazine involves its interaction with various molecular targets. It has been shown to inhibit protein kinases, which play a vital role in cell division and survival. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, it may interfere with other signaling pathways, contributing to its antimicrobial and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring and exhibits similar biological activities.
Pyridazine: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Quinoxaline: Features a benzene ring fused to a pyrazine ring and is known for its antimicrobial and anticancer activities.
Uniqueness: 2-Phenylpyrido[3,4-b]pyrazine stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its phenyl group at the second position enhances its binding affinity and specificity towards certain enzymes and receptors, making it a valuable compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
86988-53-6 |
|---|---|
Molekularformel |
C13H9N3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-phenylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C13H9N3/c1-2-4-10(5-3-1)12-9-15-13-8-14-7-6-11(13)16-12/h1-9H |
InChI-Schlüssel |
WMDQEKOGVHHHGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C3C=NC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


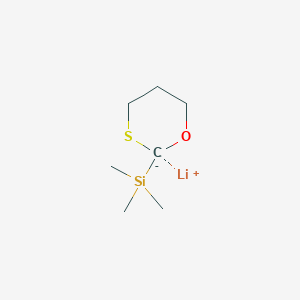
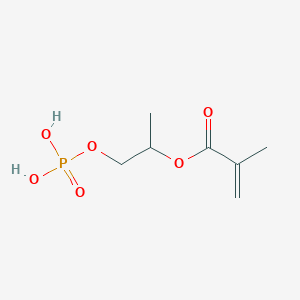
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
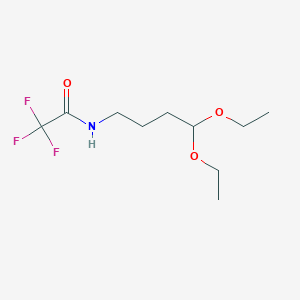
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
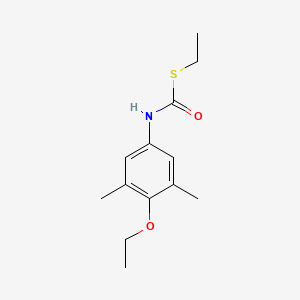

![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)
